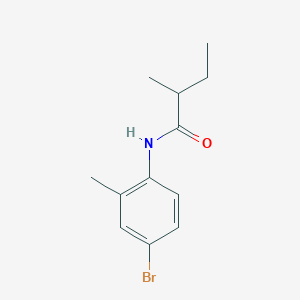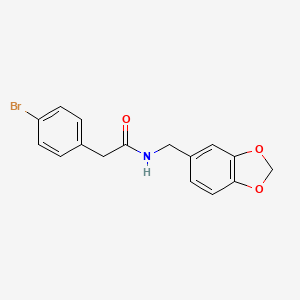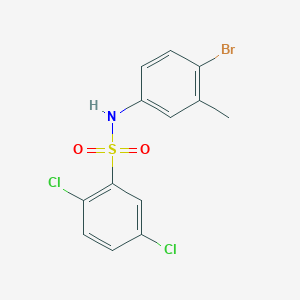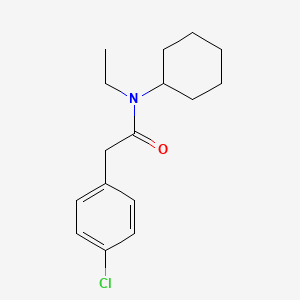
N-(4-bromo-2-methylphenyl)-2-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-methylbutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, along with a butanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-methylphenyl)-2-methylbutanamide typically involves the reaction of 4-bromo-2-methylaniline with 2-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in N-(4-bromo-2-methylphenyl)-2-methylbutanamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group attached to the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of N-(4-hydroxy-2-methylphenyl)-2-methylbutanamide.
Oxidation: Formation of 4-bromo-2-methylbenzoic acid or 4-bromo-2-methylbenzaldehyde.
Reduction: Formation of N-(4-bromo-2-methylphenyl)-2-methylbutylamine.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-bromo-2-methylphenyl)-2-methylbutanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study the effects of brominated phenyl derivatives on cellular processes. It can be used to investigate the interaction of such compounds with biological macromolecules like proteins and nucleic acids.
Medicine: this compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It can be employed in the synthesis of polymers, dyes, and other functional materials.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-methylbutanamide involves its interaction with specific molecular targets in the cell. The bromine atom and the amide group play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
- N-(4-bromo-2-methylphenyl)benzamide
- N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide
- N-(4-bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide
Comparison: N-(4-bromo-2-methylphenyl)-2-methylbutanamide is unique due to the presence of the butanamide moiety, which imparts distinct chemical and biological properties. Compared to N-(4-bromo-2-methylphenyl)benzamide, the butanamide derivative may exhibit different solubility, reactivity, and biological activity. The presence of additional functional groups in similar compounds, such as methoxy or sulfonamide groups, can further influence their chemical behavior and applications.
Propiedades
Fórmula molecular |
C12H16BrNO |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)-2-methylbutanamide |
InChI |
InChI=1S/C12H16BrNO/c1-4-8(2)12(15)14-11-6-5-10(13)7-9(11)3/h5-8H,4H2,1-3H3,(H,14,15) |
Clave InChI |
TZJNTAQAOAFRSC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)NC1=C(C=C(C=C1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-Cyclohexyl-[1,3,4]thiadiazol-2-yl)-2-phenylmethanesulfonyl-acetamide](/img/structure/B11172607.png)

![4-[(2-methylpropanoyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11172617.png)
![4-[Benzyl(ethyl)carbamoyl]phenyl acetate](/img/structure/B11172622.png)

![2-chloro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172640.png)
![3-(propanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11172646.png)
![2-(4-chlorophenyl)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11172653.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B11172666.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B11172671.png)


![Propyl 4-({[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}amino)benzoate](/img/structure/B11172687.png)
